molecular formula C20H31N5O B11244576 3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine

3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine

Cat. No.: B11244576
M. Wt: 357.5 g/mol
InChI Key: MGRQNDKAHHFYJM-UHFFFAOYSA-N
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Description

3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the piperidine group: This step involves the nucleophilic substitution of a halogenated pyridazine with piperidine.

    Attachment of the cyclohexanecarbonylpiperazine moiety: This can be done through an amide coupling reaction using cyclohexanecarbonyl chloride and piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and piperazine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyridazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The piperazine and piperidine moieties could facilitate binding to specific receptors or enzymes, while the pyridazine core might be involved in electron transfer or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyclohexylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine
  • 3-(4-Benzylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine
  • 3-(4-Methylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine

Uniqueness

The uniqueness of 3-(4-Cyclohexanecarbonylpiperazin-1-YL)-6-(piperidin-1-YL)pyridazine lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds. The cyclohexanecarbonyl group, in particular, could influence its lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C20H31N5O

Molecular Weight

357.5 g/mol

IUPAC Name

cyclohexyl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H31N5O/c26-20(17-7-3-1-4-8-17)25-15-13-24(14-16-25)19-10-9-18(21-22-19)23-11-5-2-6-12-23/h9-10,17H,1-8,11-16H2

InChI Key

MGRQNDKAHHFYJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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